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Compound of Interest

Compound Name: I-CBP 112

Cat. No.: B1191990

Introduction: The Dual-Mechanism Probe

I-CBP 112 is not a standard inhibitor; it is a precision chemical probe developed by the
Structural Genomics Consortium (SGC) targeting the bromodomains of CREB-binding protein
(CBP) and E1A binding protein p300 (EP300).[1] Unlike catalytic inhibitors (HAT inhibitors) like
A-485, I-CBP 112 specifically targets the "reader"” function of these proteins.[1]

Crucial Mechanistic Nuance: While I-CBP 112 inhibits the binding of CBP/p300 bromodomains
to acetylated histones (reader inhibition), it has been shown to allosterically stimulate the
histone acetyltransferase (HAT) activity of p300 on nucleosomes. This unique "inhibit-read /
activate-write" mechanism distinguishes it from other epigenetic probes and necessitates
rigorous experimental design to avoid misinterpretation of dose-response data.[1]

Key Compound Properties
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Property

Value

Notes

Target

CBP/p300 Bromodomains

Selective over BRD4 and BET

family

Biochemical Potency

Measured via
ITC/AlphaScreen

Cellular Potency

Phenotypic readout (e.g.,

clonogenic growth)

Solubility

DMSO (

Avoid aqueous stock solutions

Experimental Design Strategy

To generate a robust dose-response curve, you must isolate the specific bromodomain-
dependent effect.[1] We will define two protocols: a Biochemical Assay (AlphaScreen) for direct
binding affinity and a Cellular Assay (Viability/Clonogenic) for functional efficacy.[1]

Control Strategy (Self-Validating System)

» Negative Control: Since a commercial "inactive analog” is not standard for I-CBP 112, use

DMSO Vehicle Control normalized to the same concentration as the highest drug dose.

e Orthogonal Probe: Use SGC-CBP30 in parallel.[1] It targets the same domain but possesses
a distinct chemical scaffold. Concordant results between I-CBP 112 and SGC-CBP30

validate on-target effects.

o Positive Control:JQ1 (BET inhibitor) is often used as a comparator for general bromodomain

inhibition, though its target profile is distinct (BRD2/3/4).[1]

Mechanism of Action Visualization

The following diagram illustrates the specific interference of I-CBP 112 with the chromatin

reading process and its downstream effects.
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Caption: I-CBP 112 competitively inhibits the CBP/p300 bromodomain-chromatin interaction,
disrupting oncogenic transcription programs.[1]
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Protocol 1: Biochemical Dose Response
(AlphaScreen)[1]

This assay measures the disruption of the interaction between the CBP bromodomain and an
acetylated histone peptide.

Reagents:

Target: Recombinant CBP Bromodomain (GST-tagged).

Ligand: Biotinylated H3K18ac peptide.[1]

Beads: Streptavidin Donor beads & Anti-GST Acceptor beads (PerkinElmer).[1]

Buffer: 50 mM HEPES pH 7.5, 100 mM NacCl, 0.1% BSA, 0.01% Triton X-100.[1]
Step-by-Step Workflow:

e Compound Preparation:

o Prepare a 10 mM stock of I-CBP 112 in 100% DMSO.[1]

o Perform a 3-fold serial dilution in DMSO (10 points). Top concentration should be

(final assay concentration will be lower, typically

).[1]

o Critical: Transfer 100 nL of diluted compound to a 384-well OptiPlate using an acoustic
dispenser (Echo) or pin tool to minimize DMSO carryover.[1]

e Protein-Peptide Mix:

o Prepare a mix of CBP-GST (final conc. 10 nM) and Biotin-H3K18ac (final conc. 10 nM) in
assay buffer.[1]

o Dispense

of the mix into the wells containing the compound.[2]
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o Incubate for 30 minutes at Room Temperature (RT).

» Bead Addition:
o Dilute Acceptor and Donor beads to

in assay buffer.[1]

o Add

of bead suspension to the wells.

o Note: Perform this step in low light (green filtered) as beads are light-sensitive.[1]
e Readout:
o Incubate for 60 minutes at RT in the dark.

o Read on an EnVision or compatible plate reader using AlphaScreen settings (Excitation
680 nm, Emission 520-620 nm).[1]

Protocol 2: Cellular Dose Response (Viability)

Cellular potency is often lower than biochemical potency due to membrane permeability and
intracellular competition.[1] We will use MOLM-13 (AML cell line), which is sensitive to I-CBP
112.[1]

Step-by-Step Workflow:

e Seeding:
o Harvest MOLM-13 cells in exponential growth phase.
o Seed 2,000 cells/well in

of media (RPMI + 10% FBS) into a white-walled 384-well plate.

o Incubate overnight at
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, 5%

e Treatment:
o Prepare a 10-point serial dilution of I-CBP 112 in media (keep DMSO constant at 0.1%).[1]
o Add

of 10x compound solution to the cells.

o Dose Range:

to
1]

e |ncubation:

o Standard duration: 72 hours.[1] (Epigenetic effects often require multiple cell cycles to
manifest).[1]

o Detection (CellTiter-Glo):

[e]

Equilibrate plate and CellTiter-Glo reagent to RT.[1]
o Add

of CellTiter-Glo reagent.[1]

[¢]

Shake orbitally for 2 minutes; incubate static for 10 minutes.

[¢]

Measure Luminescence.[1]

Data Analysis & Visualization
Curve Fitting Logic

Raw data (RLU or Alpha Signal) must be normalized to controls:
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[1]

e Max: DMSO only (100% activity/viability).
e Min: No protein/No cell control (0% activity).[1]

Fit the data using a 4-Parameter Logistic (4PL) Model:

[1]
Typical Results Table
Assay Type Cell Line | Target Expected IC50 Reference
Biochemical CBP Bromodomain [1, 2]
Biochemical p300 Bromodomain [1, 2]
Cellular MOLM-13 (Leukemia) [1]
Cellul V208 [3]
ellular -
(Osteosarcoma) (Inactive)

Workflow Diagram

Preparation Assay Execution Analysis
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I-CBP 112 Serial Dilution Acoustic Transfer 384-Well Plate Incubation Signal Detection Normalize to 4PL Curve Fit
—>
10mMDMSO ™| = = el B C:lcuiate IC50

(1:3 steps) (Cells or Proteins) (1h Bio / 72h Cell) (Alpha / Luminescence) DMSO Control

Click to download full resolution via product page

Caption: End-to-end workflow for generating high-fidelity dose-response data for I-CBP 112.

Troubleshooting & Optimization

o "Bell-Shaped" Curves: In AlphaScreen, high concentrations of compound can cause singlet
oxygen quenching or inner filter effects.[1] If the curve hooks down at high concentrations,
exclude those points from the IC50 fit.
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e DMSO Tolerance: CBP bromodomains are relatively stable, but ensure final DMSO
concentration is

in biochemical assays and
in cellular assays to prevent solvent-induced artifacts.

o Edge Effects: In 72-hour cellular assays, evaporation in outer wells can skew data.[1] Fill
edge wells with media only (no cells) or use a gas-permeable seal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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